molecular formula C33H29FN6O5S B2733108 N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-06-6

N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

カタログ番号: B2733108
CAS番号: 393586-06-6
分子量: 640.69
InChIキー: DIAMSWYLEAQNAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazoline core linked to a 1,2,4-triazole moiety, a furan-2-carboxamide group, and multiple aromatic substituents. The presence of fluorophenyl and methoxyphenyl groups may enhance bioavailability and target specificity, as these substituents are common in drug design for optimizing lipophilicity and electronic effects .

特性

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O5S/c1-43-24-15-11-21(12-16-24)25-18-27(22-9-13-23(34)14-10-22)40(38-25)31(41)20-46-33-37-36-30(19-35-32(42)29-8-5-17-45-29)39(33)26-6-3-4-7-28(26)44-2/h3-17,27H,18-20H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAMSWYLEAQNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations:

Substituent Effects: The 4-fluorophenyl group in Compound A and analogues (e.g., ) is associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small size. Carbothioamide groups () may improve hydrogen-bonding capacity compared to furan-2-carboxamide in Compound A.

Biological Relevance: Pyrazoline-triazole hybrids (e.g., ) frequently exhibit antimicrobial and anti-inflammatory activities. Compound A’s methoxy and fluoro substituents may position it for similar applications, though empirical data are lacking. Thiazole-containing analogues () demonstrate that minor backbone alterations (e.g., thiazole vs. triazole) significantly modulate bioactivity.

Pharmacological and Mechanistic Insights

  • Mitochondrial Channel Modulation: Compounds with pyrazoline and triazole motifs (e.g., ) often interact with ion channels. For instance, mitochondrial BK channel modulators exhibit nonspecific interactions, suggesting Compound A’s substituents might mitigate off-target effects .
  • Allosteric Modulation : Methyl-substituted triazoles () show agonist or positive allosteric modulator (PAM) activity at nicotinic receptors. The 2-methoxyphenyl group in Compound A could similarly influence allosteric binding pockets.
  • Enzyme Inhibition: Vorinostat-like hydroxamates () highlight the importance of hydrogen-bonding motifs (e.g., carboxamide in Compound A) for targeting enzymes like histone deacetylases (HDACs).

Crystallographic and Computational Analysis

  • Structural Studies : X-ray crystallography of related pyrazoline-triazole compounds () reveals planar aromatic systems and intermolecular contacts (e.g., C–H···π interactions) critical for stability. Compound A ’s furan-2-carboxamide group may introduce torsional strain, affecting packing efficiency.
  • Refinement Tools : Programs like SHELXL () enable precise structural analysis, though Compound A ’s complexity may necessitate advanced computational modeling for virtual screening (as in ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。